(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
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Overview
Description
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by reacting the intermediate with acryloyl chloride in the presence of a base, such as triethylamine.
Nitration of the Phenyl Ring: The final step involves the nitration of the phenyl ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitrophenyl and thiophenyl groups can enhance its binding affinity and specificity for certain targets, while the oxadiazole ring can contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide moiety.
(Z)-3-(4-nitrophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophenyl group can enhance its electronic properties, while the nitrophenyl group can contribute to its reactivity and potential bioactivity. The oxadiazole ring provides stability and versatility in various chemical reactions.
Properties
IUPAC Name |
(Z)-3-(4-nitrophenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S/c20-13(8-5-10-3-6-11(7-4-10)19(21)22)16-15-18-17-14(23-15)12-2-1-9-24-12/h1-9H,(H,16,18,20)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFEZCOTZBYFJ-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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